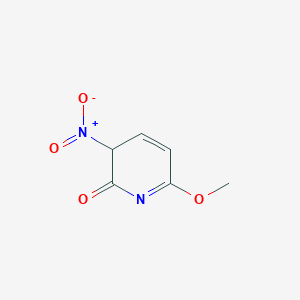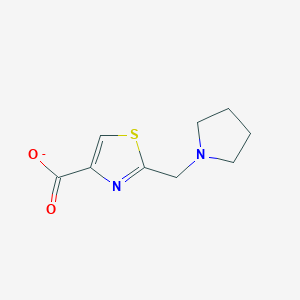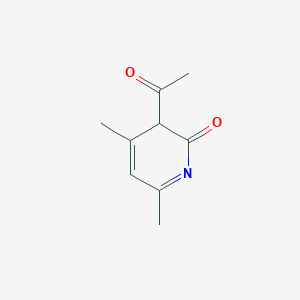![molecular formula C18H11FN2O B12347488 Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-42-3](/img/structure/B12347488.png)
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a methanone group attached to a 2-fluorophenyl ring and a 9H-pyrido[3,4-b]indol-1-yl moiety. Its intricate molecular architecture makes it a subject of study in various fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the indole ring, followed by the introduction of the pyrido group. The final step involves the attachment of the methanone group to the 2-fluorophenyl ring. Reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like methanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often employing continuous flow techniques and advanced purification methods such as chromatography .
化学反応の分析
Types of Reactions
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The compound reacts under specific conditions, such as:
Oxidation: Conducted in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent unwanted side reactions.
Substitution: Typically carried out at controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which in turn modulate various physiological processes. This compound’s effects on neurotransmitter levels and receptor activity are key to its potential therapeutic applications .
類似化合物との比較
Similar Compounds
JNJ-42226314: A selective monoacylglycerol lipase inhibitor with a similar structure.
AM-2201: A synthetic cannabinoid with comparable pharmacological properties.
APICA and APINACA: Synthetic cannabinoids with structural similarities
Uniqueness
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate endocannabinoid levels and interact with multiple molecular targets makes it a versatile compound in both research and potential therapeutic applications .
特性
CAS番号 |
906067-42-3 |
|---|---|
分子式 |
C18H11FN2O |
分子量 |
290.3 g/mol |
IUPAC名 |
(2-fluorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H |
InChIキー |
NMVIJWWJRYJSFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


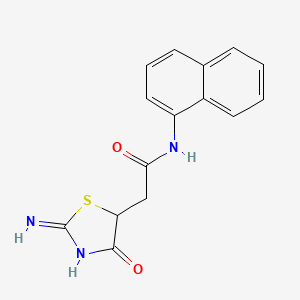
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
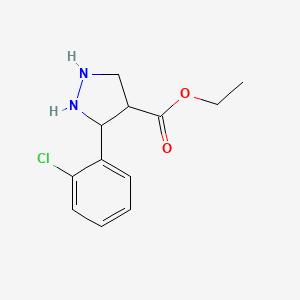
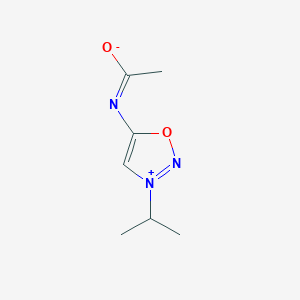
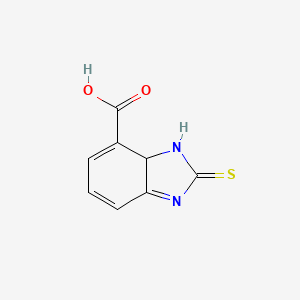
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)


